(Chloromethyl)(triphenyl)silane

Physical property Thermal stability Process chemistry

(Chloromethyl)(triphenyl)silane (CAS 17067-65-1, C₁₉H₁₇ClSi, MW 308.9 g/mol) is a triarylsilane synthetic intermediate bearing a reactive chloromethyl 'handle' (–CH₂Cl) anchored to three sterically demanding phenyl rings. Unlike the more common trialkyl-substituted chloromethylsilanes, this solid, high-melting compound provides a unique combination of a dense hydrocarbon periphery and an electrophilic carbon center.

Molecular Formula C19H17ClSi
Molecular Weight 308.9 g/mol
CAS No. 17067-65-1
Cat. No. B1606326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)(triphenyl)silane
CAS17067-65-1
Molecular FormulaC19H17ClSi
Molecular Weight308.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
InChIKeyTWLQFXVRXFUAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (Chloromethyl)(triphenyl)silane (CAS 17067-65-1) as a Bulky Organosilicon Intermediate


(Chloromethyl)(triphenyl)silane (CAS 17067-65-1, C₁₉H₁₇ClSi, MW 308.9 g/mol) is a triarylsilane synthetic intermediate bearing a reactive chloromethyl 'handle' (–CH₂Cl) anchored to three sterically demanding phenyl rings . Unlike the more common trialkyl-substituted chloromethylsilanes, this solid, high-melting compound provides a unique combination of a dense hydrocarbon periphery and an electrophilic carbon center [1]. Its robust triphenylsilyl core underpins its utility in the construction of sterically shielded reagents, ligands, and functional materials where volatile or hydrolytically labile alternatives are unsuitable .

Why (Chloromethyl)(triphenyl)silane Cannot Be Replaced by Simpler (Chloromethyl)trialkylsilanes


A procurement specification that treats all (chloromethyl)silanes as interchangeable reagents ignores the drastic divergence in physical state, thermal persistence, and the steric environment imposed at the silicon center. While (chloromethyl)trimethylsilane is a volatile liquid (bp 98 °C) prone to hydrolysis, (chloromethyl)(triphenyl)silane is a crystalline solid stable to >300 °C, enabling purification by recrystallization and use in high-temperature reaction manifolds . The triphenyl periphery fundamentally alters the stability of downstream silyl-protected intermediates and the regiochemical outcome of subsequent transformations—differences that directly impact synthetic yield, purity, and process robustness [1]. The quantitative evidence below makes clear that the triaryl substitution pattern is not an incremental variant but a parameter that defines the compound’s fitness for specific research and industrial applications.

Quantitative Differentiation Evidence for (Chloromethyl)(triphenyl)silane vs. Closest Analogs


Boiling Point Elevation vs. (Chloromethyl)trimethylsilane Enables High-Temperature Synthesis Windows

(Chloromethyl)(triphenyl)silane exhibits a predicted boiling point of 380 °C at 760 mmHg, compared to 98–99 °C for (chloromethyl)trimethylsilane . This 282 °C elevation reflects the replacement of three methyl groups with three phenyl rings and directly translates into a >200 °C expansion of the operational temperature window for reactions requiring a non-volatile chloromethylsilane. The compound is a solid at room temperature (mp 112–115 °C), whereas the trimethyl analog is a liquid below 0 °C . For high-temperature Wittig-type olefinations or polymer-coupling steps conducted above 150 °C, the trialkyl analog would evaporate, whereas the triphenyl derivative remains in the reaction phase [1].

Physical property Thermal stability Process chemistry

Crystalline Solid vs. Liquid Physical State at Ambient Temperature Simplifies Handling and Purification

The target compound is isolated as a crystalline solid with a melting range of 112–115 °C, allowing purification by standard recrystallization rather than vacuum distillation . In contrast, (chloromethyl)trimethylsilane (mp <0 °C) and (chloromethyl)dimethylphenylsilane (bp 115 °C at 23 mmHg, liquid) require distillation or column chromatography for purification, processes that are less amenable to multi-kilogram production of high-purity material . The solid state also eliminates the need for cold-chain storage: the triphenyl derivative is shipped and stored at ambient temperature without concerns of evaporative loss or moisture ingress that complicate procurement of volatile liquid silanes [1].

Physical form Purification Logistics

Triphenylsilyl Ethers Derived from This Compound Exhibit pH 1 Acid Stability vs. TMS Ethers Cleaved at pH 4

The triphenylsilyl (TPS) ether prepared from (chloromethyl)(triphenyl)silane or its derivatives displays markedly superior acid stability relative to the widely used trimethylsilyl (TMS) ether. The TPS group is stable to aqueous acid at pH 1, whereas the TMS group undergoes hydrolysis at pH ≤ 4 under comparable conditions [1]. This differential stability allows for the selective removal of TMS in the presence of TPS without affecting the triphenylsilyl-protected substrate, a scenario impossible with the TMS/TBDMS pair . The origin lies in the steric shielding provided by the three phenyl rings, which hinders the approach of hydronium ion to the silicon center [2].

Protecting group stability Orthogonal deprotection Acid lability

Steric Bulk of Triphenylsilyl Group Controls Regioselectivity in Nucleophilic Substitution at Silicon

The three phenyl substituents confer a steric footprint significantly larger than trimethylsilyl (Taft Es ~ -0.55 for SiMe₃; SiPh₃ is qualitatively far more hindered). In nucleophilic substitution reactions at silicon, the triphenylsilyl group retards backside attack, favoring retention pathways and suppressing racemization relative to less hindered trialkylsilyl analogs [1]. This steric bias has been exploited in the selective mono-alkylation of bifunctional substrates: whereas (chloromethyl)trimethylsilane produces complex mixtures due to competing decomposition and over-alkylation in Friedel-Crafts reactions with benzene, triphenyl-substituted silanes yield clean (triphenylmethyl)silane products without decomposition [2]. The quantitative decomposition pathway observed for (chloromethyl)trimethylsilane (giving trimethylchlorosilane, toluene, and xylenes at room temperature) is entirely absent with the triphenyl analog under the same conditions [3].

Steric effect Regioselectivity Nucleophilic substitution

Phenyl-Migration Rearrangement Provides Unique Access to Benzylic Organometallics Not Available with Trialkyl Analogs

Chloromethyltriphenylsilane undergoes a characteristic phenyl-group migration from silicon to carbon upon treatment with sodium in alcohol, generating a silicon-centered carbanion that can be intercepted for downstream functionalization [1]. This rearrangement is not observed with (chloromethyl)trimethylsilane under analogous conditions, where the primary reaction pathway is simple reduction or nucleophilic displacement of chloride [2]. The migration is driven by the enhanced stability of the resulting triphenylsilyl anion, a consequence of the three aromatic rings’ ability to delocalize negative charge—an electronic feature absent in trialkylsilyl systems [3].

Rearrangement Organometallic Carbanion stability

Procurement-Driven Application Scenarios Where (Chloromethyl)(triphenyl)silane Is the Scientifically Justified Choice


High-Temperature Olefination and Polymer-Coupling Reagent

In Wittig-type or Peterson olefination procedures conducted above 150 °C, (chloromethyl)trimethylsilane evaporates from the reaction mixture, causing inconsistent stoichiometry and poor yields. (Chloromethyl)(triphenyl)silane, with its boiling point of 380 °C, remains fully dissolved in the reaction medium at these temperatures, ensuring complete conversion. This property is critical in the synthesis of thermally stable pre-ceramic polysilanes or conjugated oligomers where reaction temperatures exceed the boiling point of trialkylsilane reagents [1].

Orthogonal Silyl-Protecting Group Strategy in Multi-Step Natural Product Synthesis

When a synthetic route requires two silyl protecting groups that can be removed under mutually exclusive conditions, a TPS/TMS pair is preferred. The TMS group can be cleaved at pH 4 while the TPS group remains intact down to pH 1, a 3-pH-unit selectivity window that prevents cross-deprotection. (Chloromethyl)(triphenyl)silane is the direct precursor to TPS-protected intermediates; sourcing the compound ensures consistent quality for this demanding orthogonal protection tactic [2].

Sterically Directed Alkylation for Single-Isomer Pharmaceutical Intermediates

For Friedel-Crafts or Grignard-mediated alkylations where over-alkylation and skeletal rearrangement are problematic, the triphenylsilyl group suppresses the decomposition pathway that plagues (chloromethyl)trimethylsilane. The clean formation of (triphenylmethyl)silanes without competing fragmentation translates to single-isomer products suitable for downstream cGMP intermediate synthesis, a requirement that cannot be met by unselective trialkyl reagents [3].

Organometallic Reagent Generation via Phenyl Migration for C–C Bond Formation

The unique phenyl-migration rearrangement of chloromethyltriphenylsilane with sodium alkoxide generates α-silyl benzylic carbanions that can be trapped with electrophiles (aldehydes, ketones, alkyl halides). This transformation is not accessible from (chloromethyl)trimethylsilane and offers a direct route to functionalized benzylic silanes used as building blocks in medicinal chemistry and agrochemical discovery [4].

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